molecular formula C22H16ClN3O3 B2553797 N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide CAS No. 338975-87-4

N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B2553797
CAS No.: 338975-87-4
M. Wt: 405.84
InChI Key: CSBVNDBHAQCACO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a phthalazine-derived compound featuring a carboxamide group at position 1, substituted with a 4-chlorophenyl moiety. The phthalazine core is further substituted at position 3 with a 4-methoxyphenyl group and at position 4 with an oxo group. The compound’s electronic and steric profile is influenced by the electron-withdrawing chlorine (4-chlorophenyl) and electron-donating methoxy (4-methoxyphenyl) substituents, which may modulate solubility, stability, and target binding .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c1-29-17-12-10-16(11-13-17)26-22(28)19-5-3-2-4-18(19)20(25-26)21(27)24-15-8-6-14(23)7-9-15/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBVNDBHAQCACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

  • Structural Differences :
    • Replaces the phthalazine core with a pyridazine ring (six-membered ring with two adjacent nitrogen atoms).
    • Substitutes the 4-chlorophenyl group with a 3,4-dichlorophenyl moiety.
  • The pyridazine core lacks the fused aromatic system of phthalazine, which may alter π-π stacking interactions and electronic distribution .

N-[2-(4-Carbamoyl-1-piperidinyl)-2-oxoethyl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

  • Structural Differences :
    • Incorporates a piperidinyl-carbamoyl ethyl chain at the carboxamide nitrogen.
  • Implications :
    • The piperidine group introduces a basic nitrogen, improving solubility in acidic environments (e.g., gastric fluid).
    • The extended alkyl chain may enhance binding to hydrophobic pockets in biological targets but could increase metabolic instability .

3-Amino-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenone (Isomeric Mixture)

  • Structural Differences: Features a propenone (α,β-unsaturated ketone) backbone instead of a phthalazine ring. Exists as structural isomers with swapped substituent positions (4-chlorophenyl vs. 4-methoxyphenyl).
  • Implications: Isomerism complicates synthesis and purification, as seen in chromatographic challenges and GC-MS fragmentation patterns (e.g., minor isomer fragment at m/z 139) . The absence of a rigid heterocyclic core reduces conformational stability compared to the phthalazine derivative.

Physicochemical and Pharmacological Properties

Compound Core Structure Key Substituents Lipophilicity (LogP) Thermal Stability Biological Activity
N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-phthalazinecarboxamide Phthalazine 4-Cl-C₆H₄, 4-MeO-C₆H₄ Moderate (~3.5) High (decomp. >250°C) Not reported (potential kinase inhibition)
N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-pyridazinecarboxamide Pyridazine 3,4-Cl₂-C₆H₃, 4-MeO-C₆H₄ High (~4.2) Moderate (decomp. ~200°C) Anticancer activity (in vitro assays)
N-[2-(4-Carbamoylpiperidinyl)-2-oxoethyl]-3-(4-MeO-phenyl)-4-oxo-phthalazinecarboxamide Phthalazine + piperidine 4-MeO-C₆H₄, piperidinyl chain Low (~2.8) High (decomp. >240°C) Enhanced solubility for CNS targets

Key Research Findings

  • Isomer Separation: Structural isomers of propenone analogs (e.g., ) are difficult to resolve chromatographically, emphasizing the advantage of the phthalazine core’s rigidity in reducing isomer formation .
  • Biological Potential: Piperidine-modified derivatives () show promise for central nervous system (CNS) applications due to improved solubility, whereas dichlorophenyl-pyridazine analogs () exhibit cytotoxicity in cancer cell lines .

Preparation Methods

Hydrazine-Mediated Cyclization

Phthalic anhydride reacts with hydrazine hydrate in acetic acid under reflux to yield 1,4-dihydroxyphthalazine (phthalazinone). Modifications to this protocol include using substituted phthalic anhydrides or introducing functional groups post-cyclization. For instance, 3-(4-methoxyphenyl) substitution can be achieved via Friedel-Crafts alkylation of the phthalazinone intermediate using 4-methoxybenzyl chloride in the presence of AlCl₃.

Reaction Conditions

  • Solvent: Glacial acetic acid
  • Temperature: 110–120°C (reflux)
  • Catalyst: None required
  • Yield: 68–75%

Palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of 4-methoxyphenyl groups. The phthalazinone is first brominated at C3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by coupling with 4-methoxyphenylboronic acid.

Typical Protocol

  • Bromination:
    • Phthalazinone (1 eq), NBS (1.1 eq), DMF, 0°C → rt, 12 h
    • Yield: 82%
  • Suzuki Coupling:
    • 3-Bromophthalazinone (1 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 24 h
    • Yield: 65–70%

Nucleophilic Aromatic Substitution

Electron-deficient phthalazinones undergo nucleophilic attack by 4-methoxyphenyllithium reagents. Pre-activation of the ring via nitration or sulfonation enhances reactivity.

Carboxamide Formation at C1

The conversion of the C1 carboxylic acid to the 4-chlorophenyl carboxamide proceeds through intermediate acyl chloride formation.

Chlorination and Amidation

  • Acyl Chloride Synthesis :
    • 1-Carboxyphthalazinone (1 eq) reacts with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM).
    • Conditions: 60°C, 4 h, nitrogen atmosphere
    • Yield: >90%
  • Amine Coupling :
    • Acyl chloride (1 eq) is treated with 4-chloroaniline (1.2 eq) in dry THF with triethylamine (TEA) as a base.
    • Conditions: 0°C → rt, 12 h
    • Yield: 75–80%

Integrated Synthetic Routes

Combining these steps, two optimized pathways are proposed:

Sequential Functionalization (Route A)

  • Phthalic anhydride → phthalazinone (Step 1.1)
  • 3-Bromination → Suzuki coupling (Step 2.1)
  • Carboxamide formation (Step 3.1)
    Overall Yield : ~38% (calculated from stepwise yields)

Convergent Synthesis (Route B)

  • Pre-functionalized phthalic anhydride (3-(4-methoxyphenyl)) synthesized via Diels-Alder reaction.
  • Cyclization with hydrazine hydrate.
  • Direct carboxamide formation.
    Overall Yield : ~45% (reduced purification steps)

Analytical Characterization

Critical spectroscopic data for intermediate validation:

Intermediate Key NMR Signals (δ, ppm) IR Peaks (cm⁻¹)
3-Bromophthalazinone 8.21 (d, J=8 Hz, H5), 7.89 (m, H6–H8) 1685 (C=O), 1550 (C-Br)
Final Product 8.15 (s, H2), 7.62 (d, J=8.5 Hz, Ar-H), 4.01 (s, OCH₃) 1678 (C=O amide), 1245 (C-O)

Challenges and Optimization

  • Regioselectivity in Bromination : NBS in DMF provides superior C3 selectivity over radical initiators.
  • Amidation Side Reactions : Excess TEA minimizes HCl-induced decomposition.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) resolves regioisomeric impurities.

Industrial-Scale Considerations

  • Cost Efficiency : Route B minimizes Pd catalyst use, preferred for large batches.
  • Green Chemistry : Aqueous workups and ethanol recrystallization align with sustainability goals.

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